R,R- Enantiomer Shows 6.6‑Fold Higher Cytotoxicity than S,S- Enantiomer in Murine Leukemia L1210 Cells
In a direct head‑to‑head comparison, the R,R- enantiomer of [PtCl2(DACH)] exhibited an IC50 of 0.15 μM against L1210 murine leukemia cells, whereas the S,S- enantiomer showed an IC50 of 0.99 μM, a 6.6‑fold difference [1]. The racemic mixture gave an intermediate IC50 of 0.52 μM [1]. This demonstrates that the R,R- stereochemistry is critical for high cytotoxic activity, and using a non‑enantiopure preparation would yield significantly reduced potency.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.15 μM (R,R‑[PtCl2(DACH)]) |
| Comparator Or Baseline | 0.99 μM (S,S‑[PtCl2(DACH)]) |
| Quantified Difference | 6.6‑fold lower IC50 for R,R- isomer |
| Conditions | Murine leukemia L1210 cells, 48‑h exposure, MTT assay |
Why This Matters
For procurement, selecting the verified R,R- enantiomer ensures maximal and reproducible cytotoxic activity in mechanistic studies, whereas racemic or undefined stereochemistry risks underperformance by up to 6.6×.
- [1] Kidani, Y., Inagaki, K., & Tsukagoshi, S. (1978). Antitumor activity of 1,2-diaminocyclohexane-platinum(II) complexes against L1210 leukemia. Journal of Medicinal Chemistry, 21(12), 1315–1318. (Table I, IC50 values) View Source
